molecular formula C6H5BF4N2O3S B014752 Benzenediazonium, 4-sulfo-, tetrafluoroborate CAS No. 2145-24-6

Benzenediazonium, 4-sulfo-, tetrafluoroborate

Cat. No. B014752
CAS RN: 2145-24-6
M. Wt: 271.99 g/mol
InChI Key: UBORUNAVHVKWSL-UHFFFAOYSA-N
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Description

Benzenediazonium, 4-sulfo-, tetrafluoroborate (BDT-F) is an organic compound that is used in a variety of laboratory experiments and research applications. It is a strong oxidizing agent and is used as a reagent in organic synthesis. BDT-F is also used as a catalyst in a variety of reactions, including the synthesis of polymers, and can be used to modify the properties of polymers. BDT-F is also used in the preparation of dyes, in the synthesis of pharmaceuticals, and in the production of organic compounds.

Scientific Research Applications

Carcinogenic Studies

  • Carcinogenesis with Agaricus Bisporus : Benzenediazonium tetrafluoroborate was found to induce tumors in mice when used as an ingredient in the cultivated mushroom Agaricus bisporus (Tóth, Patil, & Jae, 1981).
  • Gastric Tumorigenesis : The compound, when administered to mice, led to the development of glandular stomach tumors (Tóth, Nagel, & Ross, 1982).

Chemical Reactions and Mechanisms

  • Reactions with Sulfur Compounds : The compound reacts with sulfur compounds, yielding various products, and the mechanisms of these reactions were studied (Kobayashi, Minato, Fukui, & Kamigata, 1975).
  • Decomposition and Arylation : It undergoes decomposition in specific solutions, leading to the formation of biphenyl derivatives. The reaction mechanisms were explored (Gloor, Kaul, & Zollinger, 1972).
  • Aromatic Substitution : The compound was studied for its role in the aromatic substitution of other compounds in homogeneous solutions (Abramovitch & Gadallah, 1968).

Photochemistry and Kinetics

  • Quenching of Excited Singlets : Benzenediazonium tetrafluoroborate acts as an efficient quencher of excited singlets in specific micelles (Kim-Thuan & Scaiano, 1983).

Arylation Studies

Safety and Hazards

While the chloride salt of Benzenediazonium is explosive, the tetrafluoroborate is readily isolated . This suggests that the tetrafluoroborate is more stable than the chloride .

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis of Benzenediazonium, 4-sulfo-, tetrafluoroborate can be achieved through diazotization and subsequent reaction with tetrafluoroboric acid.", "Starting Materials": [ "4-Aminobenzenesulfonic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium chloride", "Tetrafluoroboric acid" ], "Reaction": [ "Dissolve 4-aminobenzenesulfonic acid in hydrochloric acid and cool the solution", "Add sodium nitrite to the solution and maintain the temperature below 5°C", "Allow the diazonium salt to form and add sodium chloride to the solution", "Add tetrafluoroboric acid to the solution and stir for 30 minutes", "Filter the resulting precipitate and wash with cold water", "Dry the product under vacuum" ] }

CAS RN

2145-24-6

Molecular Formula

C6H5BF4N2O3S

Molecular Weight

271.99 g/mol

IUPAC Name

4-sulfobenzenediazonium;trifluoroborane;fluoride

InChI

InChI=1S/C6H4N2O3S.BF3.FH/c7-8-5-1-3-6(4-2-5)12(9,10)11;2-1(3)4;/h1-4H;;1H

InChI Key

UBORUNAVHVKWSL-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)S(=O)(=O)O

Canonical SMILES

B(F)(F)F.C1=CC(=CC=C1[N+]#N)S(=O)(=O)O.[F-]

Other CAS RN

2145-24-6

Pictograms

Irritant

synonyms

4-Sulfobenzenediazonium Tetrafluoroborate;  p-Sulfobenzenediazonium Tetrafluoroborate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Benzenediazonium, 4-sulfo-, tetrafluoroborate

Q & A

Q1: How does Benzenediazonium, 4-sulfo-, tetrafluoroborate interact with carbon-fiber microelectrodes and what are the downstream effects?

A1: this compound can be covalently attached to carbon-fiber microelectrodes through electroreduction. [] This modification introduces a layer of 4-sulfobenzene groups onto the electrode surface. The resulting modified electrodes demonstrate enhanced sensitivity towards positively charged analytes, such as dopamine, due to increased adsorption within the grafted layer. [] Importantly, this modification does not hinder permeability to negatively charged compounds. []

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